molecular formula C26H25N5O3S B12055969 N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B12055969
M. Wt: 487.6 g/mol
InChI Key: QYGFSVWJNWRWSA-OVVQPSECSA-N
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Description

N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C26H25N5O4S and a molecular weight of 503.584 g/mol . This compound is notable for its intricate structure, which includes a triazole ring, a methoxyphenyl group, and a sulfanylacetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N’-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide and its potential for various applications.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-17-9-11-19(12-10-17)25-29-30-26(31(25)21-7-5-4-6-8-21)35-16-24(33)28-27-18(2)20-13-14-22(32)23(15-20)34-3/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-18+

InChI Key

QYGFSVWJNWRWSA-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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